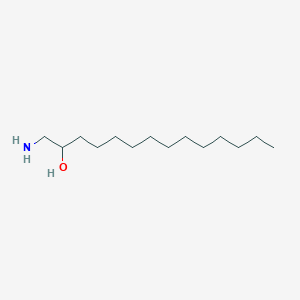![molecular formula C9H11NO3 B6320261 N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide CAS No. 282721-27-1](/img/structure/B6320261.png)
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide (N-DHEF) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of the amino acid phenylalanine, and is commonly used as a reagent in a variety of organic reactions. N-DHEF has been studied extensively for its potential applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide has a wide range of applications in scientific research. It has been used as a reagent in a variety of organic reactions, and is commonly used as a substrate for enzymatic reactions. It has also been used as a model compound to study the structure and function of proteins, and as a tool to study the effects of drugs on cellular processes. This compound has also been used to study the metabolism of drugs, and to study the effects of drugs on gene expression.
Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is not fully understood. However, it is believed that this compound is able to interact with proteins and other molecules in the cell, and can affect their structure and function. It is also believed that this compound can affect the activity of enzymes, and can modulate the activity of transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, and to modulate the expression of genes. It has also been shown to affect the structure and function of proteins, and to modulate the activity of transcription factors. Furthermore, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is widely used in laboratory experiments due to its versatility and ease of use. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels.
Zukünftige Richtungen
There are a number of potential future directions for N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide research. For example, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Additionally, further research into the mechanism of action of this compound could lead to the development of new methods for studying cellular processes. Finally, further research into the synthesis of this compound could lead to the development of new and improved methods for preparing the compound.
Synthesemethoden
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide is synthesized from phenylalanine using a series of chemical reactions. First, the phenylalanine is reacted with formic acid to form N-formyl-phenylalanine. This is then reacted with hydroxylamine to form N-hydroxy-phenylalanine. Finally, N-hydroxy-phenylalanine is reacted with ethyl formate to form this compound. This synthesis method has been used extensively to prepare this compound for use in scientific research.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-10-4-3-7-1-2-8(12)9(13)5-7/h1-2,5-6,12-13H,3-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGVTBYGXFOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCNC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














